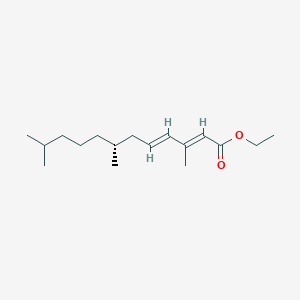

(R)-hydroprene

Description

Structure

3D Structure

Properties

CAS No. |

65733-19-9 |

|---|---|

Molecular Formula |

C17H30O2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

ethyl (2E,4E,7R)-3,7,11-trimethyldodeca-2,4-dienoate |

InChI |

InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3/b12-8+,16-13+/t15-/m1/s1 |

InChI Key |

FYQGBXGJFWXIPP-RCSINJDYSA-N |

SMILES |

CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C=C/C[C@H](C)CCCC(C)C |

Canonical SMILES |

CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and stereochemistry of (R)-hydroprene

Technical Deep Dive: (R)-Hydroprene – Stereochemical & Structural Analysis

Executive Summary (R)-Hydroprene (Ethyl (2E,4E,7R)-3,7,11-trimethyldodeca-2,4-dienoate) represents the (R)-enantiomer of the juvenile hormone analog (JHA) hydroprene.[1][2] While the commercial formulation of hydroprene (Gentrol®) is often enriched with the bioactive (S)-enantiomer, the study of (R)-hydroprene is critical for understanding stereoselective receptor binding, metabolic stability, and chiral resolution in pesticide synthesis.[2] This guide dissects the molecular architecture, synthetic pathways, and analytical differentiation of the (R)-isomer, providing a rigorous framework for researchers investigating chiral insect growth regulators (IGRs).[2]

Molecular Architecture & Stereochemistry

The efficacy of hydroprene as an IGR is dictated by its ability to mimic Juvenile Hormone III (JH III).[2] The molecule possesses two key stereochemical features: geometric isomerism at the diene system and optical isomerism at the C7 position.[2]

Chemical Identity[2][3][4][5]

-

IUPAC Name: Ethyl (2E,4E,7R)-3,7,11-trimethyldodeca-2,4-dienoate[2][3]

-

Chirality: C7 (R-configuration)

Stereochemical Configuration (CIP Analysis)

The C7 chiral center is the determinant of enantiomeric identity.[2] According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents at C7 are ranked as follows:

-

Head Group (C6-C1): The unsaturated diene ester chain has higher priority due to the double bonds.

-

Tail Group (C8-C12): The saturated isohexyl chain (4,8-dimethylnonyl fragment logic).[2]

-

Methyl Group: Attached directly to C7.

-

Hydrogen Atom: Lowest priority.

In (R)-hydroprene, arranging the hydrogen to the rear results in a clockwise progression (1 → 2 → 3).[2] This configuration is the mirror image of the highly bioactive (S)-hydroprene (which mimics the natural 10R configuration of JH III due to alignment of the carbon backbone).[2]

Geometric Isomerism

The conjugated diene system at C2 and C4 must be in the (2E, 4E) configuration (trans, trans) for maximum receptor affinity.[2] Isomerization to (2Z) or (4Z) significantly reduces biological activity by altering the spatial projection of the ester group relative to the hydrophobic tail.[2]

Synthetic Pathways: Accessing (R)-Hydroprene[2]

Synthesis of enantiopure (R)-hydroprene requires asymmetric induction or the use of the chiral pool.[2] The most robust method utilizes (R)-(+)-Citronellal as the starting material.[2]

Chiral Pool Synthesis Protocol

This protocol leverages the inherent chirality of (R)-citronellal to establish the C7 center of hydroprene.[2]

Step-by-Step Methodology:

-

Starting Material: (R)-(+)-Citronellal (commercially available from Citrus oils).[2]

-

Chain Extension (Horner-Wadsworth-Emmons): Reaction of (R)-citronellal with a phosphonate reagent (e.g., triethyl phosphonoacetate) is not sufficient; a specific C5-extension is required to build the diene.[2]

-

Modified Route:

-

Purification: Silica gel chromatography to remove (2Z) isomers.

Note on Bioactivity: This pathway yields (R)-hydroprene.[2] To obtain the bioactive (S)-hydroprene, one would start with (S)-(-)-citronellal.[2][6]

Visualization of Synthetic Logic

The following diagram illustrates the divergence in synthesis based on the chiral precursor.

Figure 1: Divergent synthetic pathways for Hydroprene enantiomers using the Chiral Pool strategy. (R)-Citronellal yields (R)-Hydroprene.[2]

Analytical Characterization

Distinguishing (R)-hydroprene from its (S)-counterpart requires specific chiral analytical techniques. Standard NMR is insufficient without chiral shift reagents.[2]

Physicochemical Data Profile[2][4][8]

| Property | Value / Characteristic | Notes |

| Physical State | Amber liquid | Viscous oil at RT |

| Boiling Point | ~174°C (at 19 mmHg) | High vacuum required for distillation |

| Optical Rotation | (S)-isomer is (+); (R) is (-) (in CHCl₃) | |

| UV Max | 262 nm | Characteristic of conjugated diene |

| Solubility | Soluble in organic solvents | Insoluble in water (<1 ppm) |

Chiral HPLC Protocol

To validate the enantiomeric excess (ee) of an (R)-hydroprene sample:

-

Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[2]

-

Mobile Phase: Hexane : Isopropanol (99:1 v/v).[2]

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 263 nm.[2]

-

Expected Result: (R)-hydroprene typically elutes before (S)-hydroprene on OD-H columns (confirmation with standards required).

Biological Implications: The Distomer Effect[2]

In the context of Juvenile Hormone Analogs, (R)-hydroprene is generally considered the distomer (the less active or inactive enantiomer), while (S)-hydroprene is the eutomer .[2]

Mechanism of Action (Methoprene-tolerant Receptor)

The target site is the Methoprene-tolerant (Met) protein, a bHLH-PAS family transcription factor.[2]

-

Binding: The Met receptor has a hydrophobic pocket shaped to accommodate the natural (10R)-JH III.[2]

-

Steric Fit: The (S)-hydroprene configuration aligns spatially with the amino acid residues in the ligand-binding domain (LBD), triggering heterodimerization with Taiman (Tai).[2]

-

The (R)-Conflict: The methyl group at C7 in (R)-hydroprene projects in an orientation that creates steric hindrance within the Met pocket, significantly reducing binding affinity (Kd) and failing to induce the conformational change necessary for gene transcription.[2]

Pathway Interaction Diagram[2]

Figure 2: Differential activation of the Met signaling pathway by Hydroprene enantiomers.[2]

References

-

Henrick, C. A. (2007).[2] Juvenile Hormone Analogs: Mode of Action and Resistance. In Modern Crop Protection Compounds. Wiley-VCH.[2] Link[2]

-

Odinokov, V. N., et al. (1993).[2][6] Synthesis of S-(+)-hydroprene. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science.[2][6] Link[2]

-

PubChem Database. (2024).[2] Hydroprene Compound Summary. National Center for Biotechnology Information.[2] Link

-

Wilson, T. G. (2004).[2][7] The molecular site of action of juvenile hormone and juvenile hormone insecticides during metamorphosis: how these compounds kill insects. Journal of Insect Physiology. Link

-

Zhang, S., et al. (2012).[2][8] Stereoselective synthesis of the insect growth regulator (S)-(+)-hydroprene through Suzuki–Miyaura cross-coupling. Tetrahedron Letters. Link[2]

Sources

- 1. S-Hydroprene | C17H30O2 | CID 5282198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydroprene | C17H30O2 | CID 5372477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. Hydroprene [drugfuture.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ars.usda.gov [ars.usda.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Metabolic Stability of (R)-Hydroprene in Insect Systems

This guide provides a comprehensive technical overview of the metabolic stability of (R)-hydroprene, a key insect growth regulator. It is intended for researchers, scientists, and professionals in drug development and pest management who are engaged in the study of insecticide metabolism and the development of novel pest control strategies.

Introduction: (R)-Hydroprene as a Juvenile Hormone Analog

(R)-Hydroprene is a synthetic compound that mimics the action of natural juvenile hormones (JHs) in insects.[1][2][3] As an insect growth regulator (IGR), it disrupts the normal development and maturation of various pest species, including cockroaches, beetles, and moths.[2][4][5][6] Its primary mechanism of action involves interfering with metamorphosis, preventing larvae from developing into viable, reproductive adults.[1][2][3][4] This often results in sterility, physical abnormalities, and premature death.[3][5] The (S)-enantiomer of hydroprene is responsible for its biological activity as a juvenile hormone analog.[7] Due to its targeted action on insects and low mammalian toxicity, hydroprene is considered a valuable tool in integrated pest management (IPM) programs.[2][8][9]

The efficacy of (R)-hydroprene, like other insecticides, is significantly influenced by the insect's ability to metabolize and eliminate the compound. Understanding the metabolic pathways and the enzymes involved is crucial for predicting its effectiveness against different insect species, managing the development of resistance, and designing more potent and selective IGRs.

Core Metabolic Pathways of (R)-Hydroprene in Insects

The metabolic breakdown of (R)-hydroprene in insects primarily occurs through two major enzymatic pathways: oxidation and hydrolysis. These initial "Phase I" reactions are often followed by "Phase II" conjugation, which facilitates the excretion of the metabolites.[10]

Phase I Metabolism: Oxidation and Hydrolysis

Oxidative Metabolism:

The primary route of (R)-hydroprene metabolism involves oxidative processes catalyzed by the cytochrome P450 monooxygenase (P450) system.[1][2][4][11] These microsomal enzymes are responsible for a variety of oxidative reactions, including:

-

Epoxidation: The formation of epoxides at the double bonds of the hydroprene molecule is a key metabolic step.[1][4]

-

Hydroxylation: The addition of hydroxyl groups to the molecule increases its polarity.

The activity of these P450 enzymes can be induced by prior exposure to other xenobiotics, such as phenobarbital, leading to a significant increase in the rate of hydroprene metabolism.[1] This induction is a critical factor in the development of metabolic resistance in insect populations.[2]

Hydrolytic Metabolism:

Esterase enzymes play a significant role in the detoxification of (R)-hydroprene by cleaving the ethyl ester bond.[1][4][11] This hydrolysis reaction yields the corresponding carboxylic acid, a more polar and generally less active metabolite.[1][4] Unlike the P450 system, the activity of the esterase system involved in hydroprene metabolism does not appear to be significantly increased by phenobarbital induction in some insect species.[1]

The interplay between oxidative and hydrolytic pathways determines the overall rate of detoxification and, consequently, the biological activity of (R)-hydroprene.

Phase II Metabolism: Conjugation

Following Phase I metabolism, the resulting polar metabolites, such as the free acid, epoxides, and diols, can undergo conjugation reactions.[1][4][10] These Phase II processes involve the attachment of endogenous molecules like sugars (e.g., glucose), sulfates, or glutathione to the metabolites.[1]

-

Glutathione Conjugation: Glutathione S-transferases (GSTs) are a key family of enzymes that catalyze the conjugation of reduced glutathione to electrophilic substrates, making them more water-soluble and easier to excrete.[10][12]

-

Sulfate and Glucoside Conjugation: Some hydroprene metabolites have been observed to be conjugated with sulfates and beta-glucosides.[1]

These conjugation reactions further increase the polarity and water solubility of the metabolites, facilitating their elimination from the insect's body.[10]

Visualizing the Metabolic Fate of (R)-Hydroprene

The following diagram illustrates the primary metabolic pathways of (R)-hydroprene in insect systems.

Caption: Metabolic pathways of (R)-hydroprene in insects.

Methodologies for Assessing Metabolic Stability

A thorough understanding of (R)-hydroprene's metabolic stability requires robust experimental protocols. Both in vitro and in vivo approaches are essential to gain a complete picture of its metabolic fate.

In Vitro Assays: A Mechanistic Approach

In vitro assays using subcellular fractions provide a controlled environment to dissect the specific enzymatic processes involved in (R)-hydroprene metabolism.[1][11]

1. Preparation of Subcellular Fractions:

-

Microsomes: This fraction is rich in cytochrome P450 enzymes and is crucial for studying oxidative metabolism.

-

Cytosol: This fraction contains soluble enzymes, including many esterases and glutathione S-transferases, important for hydrolysis and conjugation.

Step-by-Step Protocol for Subcellular Fractionation:

-

Tissue Homogenization: Dissect the target insect tissue (e.g., fat body, midgut) in a cold homogenization buffer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet cell debris and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g) to pellet the microsomes.

-

The resulting supernatant is the cytosolic fraction.

-

-

Resuspension and Storage: Resuspend the microsomal pellet in a suitable buffer and store both fractions at -80°C until use.

2. Metabolic Stability Assays:

a) Oxidative Metabolism (Microsomal Assay):

-

Reaction Mixture: Prepare a reaction mixture containing the microsomal fraction, (R)-hydroprene, and an NADPH-generating system (as P450s require NADPH as a cofactor).[1]

-

Incubation: Incubate the mixture at a physiologically relevant temperature.

-

Reaction Termination: Stop the reaction by adding a solvent like acetonitrile.

-

Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using techniques like HPLC or LC-MS/MS.[13]

b) Hydrolytic Metabolism (Cytosolic or Microsomal Assay):

-

Reaction Mixture: Prepare a reaction mixture containing the cytosolic or microsomal fraction and (R)-hydroprene.

-

Incubation: Incubate the mixture at an appropriate temperature.

-

Reaction Termination and Analysis: Follow the same procedure as for the oxidative metabolism assay.

3. Enzyme Inhibition Studies:

To confirm the involvement of specific enzyme families, selective inhibitors can be included in the incubation mixtures.[14]

-

Piperonyl butoxide (PBO): A classic inhibitor of cytochrome P450s.

-

S,S,S-tributyl phosphorotrithioate (DEF): An inhibitor of esterases.

-

Diethyl maleate (DEM): An inhibitor of glutathione S-transferases.

A significant decrease in metabolism in the presence of an inhibitor points to the involvement of the corresponding enzyme class.

Experimental Workflow for In Vitro Metabolic Stability

The following diagram outlines the workflow for conducting in vitro metabolic stability assays.

Caption: Workflow for in vitro metabolic stability assessment.

In Vivo Studies: A Holistic Perspective

While in vitro assays are excellent for mechanistic studies, in vivo experiments provide a more holistic view of the metabolic fate of (R)-hydroprene, accounting for absorption, distribution, metabolism, and excretion (ADME) within the whole organism.[1]

1. Dosing and Sample Collection:

-

Administer a known dose of radiolabeled or non-labeled (R)-hydroprene to the insects, typically via topical application or injection.

-

At various time points, collect whole insects, hemolymph, and excreta.

2. Extraction and Analysis:

-

Homogenize the collected samples and extract the parent compound and its metabolites using appropriate solvents.

-

Analyze the extracts using techniques like TLC, HPLC, or LC-MS/MS to identify and quantify the metabolites.[1][15]

3. Metabolite Profiling:

-

Compare the metabolite profiles from different tissues and excreta to understand the distribution and elimination pathways.

Factors Influencing Metabolic Stability

Several factors can influence the metabolic stability of (R)-hydroprene in insects:

-

Insect Species and Strain: Different insect species and even different strains within a species can exhibit significant variations in their metabolic enzyme profiles, leading to differences in susceptibility to (R)-hydroprene.[11]

-

Developmental Stage: The expression and activity of metabolic enzymes can vary throughout an insect's life cycle.[16]

-

Induction of Metabolic Enzymes: Prior exposure to other xenobiotics can induce the expression of P450s and other metabolic enzymes, leading to increased metabolism and potential resistance.[1][2]

-

Synergists: The co-application of synergists that inhibit key metabolic enzymes can enhance the efficacy of (R)-hydroprene.[14]

Resistance to (R)-Hydroprene

The development of resistance is a significant challenge in pest management. For (R)-hydroprene, metabolic resistance is a key mechanism.[2] Increased activity of cytochrome P450 monooxygenases and carboxylesterases can lead to enhanced detoxification of the IGR, reducing its effectiveness.[2] Monitoring for changes in metabolic enzyme activity in pest populations is crucial for early detection and management of resistance.

Conclusion and Future Directions

The metabolic stability of (R)-hydroprene is a complex process governed by a suite of detoxification enzymes, primarily cytochrome P450s and esterases. A thorough understanding of these metabolic pathways is essential for optimizing the use of this important IGR and for mitigating the development of resistance.

Future research should focus on:

-

Identifying specific P450 and esterase isozymes responsible for (R)-hydroprene metabolism in key pest species.

-

Investigating the molecular mechanisms of enzyme induction and their role in resistance.

-

Developing novel synergists that can effectively block the key metabolic pathways.

-

Utilizing advanced analytical techniques , such as high-resolution mass spectrometry, for more comprehensive metabolite identification and profiling.[15]

By continuing to unravel the complexities of (R)-hydroprene metabolism, we can ensure its continued efficacy as a safe and effective tool in modern pest management programs.

References

- Hydroprene - Grokipedia.

-

Metabolism of [14C]-hydroprene (ethyl 3,7,11-trimethyl-2,4-dodecadienoate) by microsomal oxidases and esterases from three species of Diptera | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]

-

Hydroprene | C17H30O2 | CID 5372477 - PubChem - NIH. Available from: [Link]

-

Hydroprene: Mode of action, current status in stored-product pest management, insect resistance, and future prospects - USDA ARS. Available from: [Link]

-

Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology - PMC. Available from: [Link]

-

Insect Metabolism of Insecticides, The Enzymatic in vitro Degradation of DDT by Susceptible and DDT-Resistant Body Lice | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]

-

Hydroprene: Mode of action, current status in stored-product pest management, insect resistance, and future prospects | Request PDF - ResearchGate. Available from: [Link]

-

Key enzymes and proteins of crop insects as candidate for RNAi based gene silencing. Available from: [Link]

-

Assays to Measure Insecticide Toxicity and Insecticide Resistance in Mosquitoes. Available from: [Link]

-

Validation of an in vitro bioassay using C6/36 insect cells as a model for evaluating toxicity of aquatic. Available from: [Link]

-

Hydroprene - Oregon State University. Available from: [Link]

-

METABOLISM OF PESTICIDES OF PESTICIDES OF PESTICIDES - eGyanKosh. Available from: [Link]

-

Dissecting the Insect Metabolic Machinery Using Twin Ion Mass Spectrometry: A Single P450 Enzyme Metabolizing the Insecticide Imidacloprid in Vivo - Analytical Chemistry - ACS Figshare. Available from: [Link]

-

An overview of the main pathways of metabolic resistance in insects - Invertebrate Survival Journal. Available from: [Link]

-

Insect in vitro System for Toxicology Studies — Current and Future Perspectives - PMC. Available from: [Link]

-

the second by DDT. Now insect hormones promise to provide insecticides that are not only more specific but also proof against the evolution of resistance." These compounds have been commonly termed juvenile hormone (JH) mimics or analogues and may act to inhibit, retard - FAO.org. Available from: [Link]

-

Isoprenoid metabolism in lepidopteran insects and plants - Purdue e-Pubs. Available from: [Link]

-

Studies on the metabolism, mode of action, and development of insecticides acting on the GABA receptor - PMC. Available from: [Link]

-

Stage-specific action of juvenile hormone analogs - PMC. Available from: [Link]

-

Juvenile Hormone Studies in Drosophila melanogaster - Frontiers. Available from: [Link]

-

Hydroprene - Oregon State University. Available from: [Link]

-

Insect Growth and Development Regulator Toxicosis in Animals - Toxicology. Available from: [Link]

-

Hydroprene - Wikipedia. Available from: [Link]

-

From Digestion to Detoxification: Exploring Plant Metabolite Impacts on Insect Enzyme Systems for Enhanced Pest Control - MDPI. Available from: [Link]

-

Lethal and Sublethal Effects of Ingested Hydroprene and Methoprene on Development and Fecundity of the Common Bed Bug (Hemiptera: Cimicidae) - PMC. Available from: [Link]

-

Effects of hydroprene exposure on the physiology and insecticide susceptibility of German cockroaches (Orthoptera: Blattellidae) - PubMed. Available from: [Link]

-

Hydroprene (Ref: OMS 1696) - AERU - University of Hertfordshire. Available from: [Link]

-

Analysis of the Molecular Action of the Insect Juvenile Hormones - UNIV OF WISCONSIN. Available from: [Link]

-

Structures of the natural juvenile hormones (JH) (left) and some JH... - ResearchGate. Available from: [Link]

-

Zoecon - IGRs. Available from: [Link]

Sources

- 1. Hydroprene | C17H30O2 | CID 5372477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ars.usda.gov [ars.usda.gov]

- 3. npic.orst.edu [npic.orst.edu]

- 4. grokipedia.com [grokipedia.com]

- 5. npic.orst.edu [npic.orst.edu]

- 6. Hydroprene - Wikipedia [en.wikipedia.org]

- 7. Insect Growth and Development Regulator Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]

- 8. researchgate.net [researchgate.net]

- 9. Lethal and Sublethal Effects of Ingested Hydroprene and Methoprene on Development and Fecundity of the Common Bed Bug (Hemiptera: Cimicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isj.unimore.it [isj.unimore.it]

- 11. pubs.acs.org [pubs.acs.org]

- 12. From Digestion to Detoxification: Exploring Plant Metabolite Impacts on Insect Enzyme Systems for Enhanced Pest Control [mdpi.com]

- 13. Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. acs.figshare.com [acs.figshare.com]

- 16. Stage-specific action of juvenile hormone analogs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Strategic Approach to the Chiral Separation of Hydroprene Enantiomers by HPLC

Abstract

This application note presents a detailed guide and starting protocol for the development of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of hydroprene enantiomers. Hydroprene, an insect growth regulator, possesses a chiral center, making the analysis of its enantiomeric composition critical for regulatory, toxicological, and efficacy studies. Due to the often-differing biological activities of enantiomers, regulatory bodies may require detailed information on the stereoisomeric composition of such active ingredients. This guide provides a systematic approach to chiral method development, focusing on the selection of appropriate chiral stationary phases (CSPs) and mobile phase optimization. A comprehensive, step-by-step protocol for screening and optimization is provided for researchers, scientists, and professionals in drug and pesticide development.

Introduction to Hydroprene and the Importance of Chiral Separation

Hydroprene is a juvenile hormone mimic used to control a variety of insect pests. Its structure, ethyl (2E,4E,7S)-3,7,11-trimethyldodeca-2,4-dienoate, includes a stereocenter at the C7 position, leading to the existence of (S)- and (R)-enantiomers. The (S)-enantiomer is known to be the more biologically active form. The differential biological activity between enantiomers is a common phenomenon in chiral molecules, where one enantiomer may be responsible for the desired therapeutic or pesticidal effect, while the other may be less active, inactive, or even contribute to undesirable toxicological effects.

Consequently, the ability to separate and quantify the individual enantiomers of hydroprene is essential for:

-

Quality Control: Ensuring the correct enantiomeric ratio in formulated products.

-

Pharmacokinetic and Metabolism Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer.

-

Toxicological Assessment: Evaluating the safety profile of the individual enantiomers and the racemic mixture.

-

Environmental Fate Analysis: Studying the degradation and persistence of each enantiomer in the environment.

Direct separation using HPLC with a chiral stationary phase (CSP) is the most prevalent and effective technique for resolving enantiomers. This approach relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies, leading to differential retention times.

Foundational Principles for Chiral Method Development

Developing a successful chiral separation method is often an empirical process that benefits from a systematic screening approach. Unlike achiral separations, predicting the ideal CSP for a given analyte is challenging due to the complexity of chiral recognition mechanisms. These mechanisms can involve a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.

A robust method development strategy typically involves two main stages:

-

Screening: A broad screening of a diverse set of CSPs with a few standard mobile phases to identify one or more "hits" that show at least partial separation.

-

Optimization: Fine-tuning the separation on the most promising CSP(s) by systematically adjusting mobile phase composition, additives, flow rate, and temperature to achieve baseline resolution (Rs ≥ 1.5).

Given the structure of hydroprene—a non-polar ester—polysaccharide-based CSPs are an excellent starting point for screening, particularly in normal phase or polar organic modes. These phases, typically derivatives of cellulose or amylose, are known for their broad applicability and success in separating a wide range of chiral compounds, including pesticides.

Experimental Workflow and Protocol

This section outlines a detailed protocol for the chiral separation of hydroprene enantiomers, from initial screening to method optimization.

Materials and Instrumentation

-

Analyte: Racemic hydroprene standard, (S)-Hydroprene standard

-

Solvents: HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH)

-

HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

-

Chiral Columns (for screening):

-

Polysaccharide-based columns (e.g., Daicel CHIRALPAK® series or Phenomenex Lux® series). Recommended screening columns:

-

Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))

-

Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))

-

CHIRALPAK AD (Amylose tris(3,5-dimethylphenylcarbamate))

-

CHIRALCEL OD (Cellulose tris(3,5-dimethylphenylcarbamate))

-

-

Visualizing the Method Development Workflow

The following diagram illustrates the systematic approach to developing a chiral HPLC method for hydroprene.

Caption: Workflow for Chiral HPLC Method Development of Hydroprene.

Step-by-Step Protocol: Initial Screening

The objective of this phase is to rapidly identify a suitable Chiral Stationary Phase (CSP) and mobile phase system that shows enantioselectivity for hydroprene.

-

Standard Preparation: Prepare a 1 mg/mL stock solution of racemic hydroprene in isopropanol. Dilute with the initial mobile phase (e.g., Hexane/IPA 90:10) to a working concentration of 50-100 µg/mL.

-

HPLC System Setup:

-

Detector: UV at 260 nm (based on the conjugated diene chromophore of hydroprene).

-

Column Temperature: 25 °C.

-

Injection Volume: 5-10 µL.

-

-

Screening Conditions: Sequentially test each of the recommended chiral columns with the mobile phases listed in the table below. Allow the column to equilibrate with at least 10-15 column volumes of the new mobile phase before each injection.

Table 1: Initial Screening Conditions for Hydroprene Enantiomers

| Parameter | Condition A (Primary) | Condition B (Secondary) |

| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) | n-Hexane / Ethanol (EtOH) (90:10, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Columns to Test | Lux Cellulose-1, Lux Amylose-1, CHIRALPAK AD, CHIRALCEL OD (all 250 x 4.6 mm, 5 µm) | |

| Run Time | 20 - 30 minutes | 20 - 30 minutes |

-

Data Evaluation: After each run, calculate the retention factors (k), selectivity (α), and resolution (Rs) for any observed peak splitting. A "hit" is considered any condition that yields a resolution (Rs) greater than 0.8, indicating a high likelihood of achieving baseline separation during optimization.

Step-by-Step Protocol: Method Optimization

Once a promising CSP and mobile phase system are identified, proceed with optimization to achieve baseline resolution (Rs ≥ 1.5).

-

Mobile Phase Composition:

-

Rationale: The percentage of the alcohol modifier (IPA or EtOH) is the most critical parameter for adjusting retention and resolution in normal phase chromatography. A lower percentage of alcohol generally increases retention and can improve resolution, but may also lead to broader peaks.

-

Procedure: Systematically vary the alcohol percentage. For example, if Hexane/IPA (90:10) gave a good result, test compositions of 95:5, 92:8, 88:12, and 85:15.

-

-

Flow Rate:

-

Rationale: Chiral separations often benefit from lower flow rates, which can enhance efficiency and improve resolution.

-

Procedure: Once a suitable mobile phase composition is found, evaluate the effect of flow rate. Test rates from 0.5 mL/min to 1.5 mL/min in 0.25 mL/min increments.

-

-

Temperature:

-

Rationale: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often increases chiral selectivity and improves resolution, though it may also increase analysis time and backpressure.

-

Procedure: Evaluate the separation at different temperatures, for example, at 15 °C, 25 °C (ambient), and 40 °C. Maintain a stable temperature to ensure reproducibility.

-

Table 2: Example of an Optimized Method for Hydroprene (This is a hypothetical optimized result based on established principles)

| Parameter | Optimized Condition |

| Column | Lux Amylose-1 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (92:8, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 20 °C |

| Detection | UV at 260 nm |

| Injection Volume | 5 µL |

| Expected (S)-Hydroprene tR | ~12.5 min |

| Expected (R)-Hydroprene tR | ~14.2 min |

| Expected Resolution (Rs) | > 1.8 |

-

Peak Identification: To confirm the elution order, inject a standard of the pure (S)-hydroprene enantiomer under the final optimized conditions.

Conclusion and Further Considerations

The systematic screening and optimization strategy detailed in this application note provides a reliable framework for developing a chiral HPLC method for the separation of hydroprene enantiomers. The use of polysaccharide-based chiral stationary phases in a normal-phase mode is a highly effective starting point. By methodically adjusting the mobile phase composition, flow rate, and temperature, researchers can achieve robust, baseline separation suitable for quality control, regulatory submission, and advanced research applications.

For analytes that prove difficult to separate under normal phase conditions, other modes such as reversed-phase or polar organic phase chromatography on compatible CSPs should be considered. Furthermore, for trace-level analysis in complex matrices, coupling the optimized HPLC method to a mass spectrometer (LC-MS) can provide enhanced sensitivity and selectivity.

References

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved February 21, 2026, from [Link]

-

HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved February 21, 2026, from [Link]

-

Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. Retrieved February 21, 2026, from [Link]

-

Barceló, D., & Petrovic, M. (2007). Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation. Molecules, 12(4), 893-913. Retrieved February 21, 2026, from [Link]

-

Journal Highlight: Chiral separation of neonicotinoid insecticides by polysaccharide-type stationary phases using HPLC and SFC. (2011). Wiley Analytical Science. Retrieved February 21, 2026, from [Link]

-

Bell, D. S., & Wallworth, D. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. Retrieved February 21, 2026, from [Link]

-

Hydroprene. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

Beesley, T. E. (2012). Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America, 30(4), 324-337. Retrieved February 21, 2026, from [Link]

-

Hydroprene (Technical Fact Sheet). (n.d.). National Pesticide Information Center, Oregon State University. Retrieved February 21, 2026, from [Link]

-

Chiral Stationary Phase Comparison for the Enantioseparations of 20 Agrochemical Compounds. (2021). Regis Technologies. Retrieved February 21, 2026, from [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 21, 2026, from [Link]

-

Aronov, P. A., Dettmer, K., Hammock, B. D., Christiansen, J. A., & Cornel, A. J. (2005). Development of a HPLC/Tandem-MS Method for the Analysis of the Larvicides Methoprene, Hydroprene, and Kinoprene at Trace Levels Using Diels-Alder Derivatization. Journal of Agricultural and Food Chemistry, 53(9), 3306-3312. Retrieved February 21, 2026, from [Link]

-

Aronov, P. A., Dettmer, K., Christiansen, J. A., Cornel, A. J., & Hammock, B. D. (2005). Development of a HPLC/tandem-MS method for the analysis of the larvicides methoprene, hydroprene, and kinoprene at trace levels using Diels-Alder derivatization. Journal of agricultural and food chemistry, 53(9), 3306–3312. Retrieved February 21, 2026, from [Link]

-

Ferretti, A., & Flitter, W. (1998). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Journal of chromatography. B, Biomedical sciences and applications, 714(1), 129–137. Retrieved February 21, 2026, from [Link]

-

Jandera, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-172. Retrieved February 21, 2026, from [Link]

-

Shinde, S. S., & Shinde, S. L. (2012). Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. Methods in molecular biology (Clifton, N.J.), 851, 85–95. Retrieved February 21, 2026, from [Link]

-

Hydroprene (General Fact Sheet). (n.d.). National Pesticide Information Center, Oregon State University. Retrieved February 21, 2026, from [Link]

-

Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved February 21, 2026, from [Link]

- Yang, X., Wong, S. Y., Bwambok, D. K., Atkinson, M. B. J., Zhang, X., Whitesides, G. M., & Myerson, A. S. (2014).

Application Note: Enantioselective GC-MS Analysis of (R)-Hydroprene Residues in Environmental Matrices

Abstract & Introduction

Hydroprene (Ethyl (2E,4E)-3,7,11-trimethyl-2,4-dodecadienoate) is a potent Insect Growth Regulator (IGR) functioning as a juvenile hormone mimic.[1] While the (S)-hydroprene enantiomer exhibits the primary biological activity (inhibiting metamorphosis in cockroaches, beetles, and moths), commercial formulations often exist as racemates or S-enriched concentrates.

The analysis of (R)-hydroprene is critical for three reasons:

-

Source Identification: Distinguishing between the application of older racemic products versus modern S-enriched formulations.

-

Environmental Fate: Investigating enantioselective degradation pathways where biotic factors may preferentially degrade the (S)-isomer, leaving (R)-hydroprene as a persistent residue.

-

Quality Control: Verifying the optical purity of "S-Hydroprene" designated products.

This protocol details a Chiral Gas Chromatography-Mass Spectrometry (GC-MS) method for the specific isolation and quantitation of (R)-hydroprene in water and soil, utilizing a cyclodextrin-based stationary phase to resolve the enantiomers without derivatization.

Chemical Properties & Target Analyte

| Property | Data |

| Analyte | (R)-Hydroprene (and (S)-Hydroprene for resolution) |

| CAS Number | 65733-18-8 (Racemate); 112482-36-7 (S-isomer) |

| Molecular Formula | C₁₇H₃₀O₂ |

| Molecular Weight | 266.42 g/mol |

| Log Kow | ~6.5 (High lipophilicity, binds to soil organic matter) |

| Vapor Pressure | 1.88 x 10⁻⁴ mm Hg (Slightly volatile) |

| Chirality | Chiral center at C-7.[2][3] Separation requires chiral stationary phase.[4] |

Analytical Workflow Diagram

The following diagram outlines the critical path from sampling to enantiomeric resolution.

Caption: Workflow for the extraction and chiral separation of Hydroprene isomers.

Sample Preparation Protocols

Water Samples (Solid Phase Extraction - SPE)

Rationale: Hydroprene is lipophilic (LogP 6.5). LLE is possible, but SPE provides higher enrichment factors and reduces solvent usage.

-

Conditioning: Mount C18 SPE cartridges (500 mg/6 mL). Condition with 5 mL ethyl acetate, followed by 5 mL methanol, then 5 mL HPLC-grade water. Do not let the cartridge dry.

-

Loading: Pass 500 mL of water sample (filtered through 0.45 µm glass fiber filter) through the cartridge at a flow rate of ~5-10 mL/min.

-

Washing: Wash with 5 mL of 5% methanol in water to remove polar interferences. Dry cartridge under vacuum for 10 minutes.

-

Elution: Elute analytes with 2 x 3 mL of Ethyl Acetate .

-

Note: Ethyl acetate is chosen over methylene chloride to prevent halogenated solvent waste and because it shows excellent solubility for juvenile hormone analogs.

-

-

Concentration: Evaporate eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 200 µL of Hexane .

Soil/Sediment Samples (Modified QuEChERS)

Rationale: Soil matrices are complex. The "Buffered" QuEChERS method prevents degradation of pH-sensitive co-extracts and ensures robust recovery.

-

Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL water and vortex (to hydrate pores).

-

Extraction: Add 10 mL Acetonitrile (containing 1% Acetic Acid) . Vortex vigorously for 1 min.

-

Partitioning: Add QuEChERS salt packet (4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.

-

Dispersive Clean-up (d-SPE): Transfer 1 mL of supernatant to a d-SPE tube containing PSA (Primary Secondary Amine) and C18.

-

Critical: PSA removes organic acids; C18 removes lipids/waxes common in soil.

-

-

Final Prep: Centrifuge d-SPE tube. Transfer supernatant to a vial. Evaporate to dryness and reconstitute in 200 µL Hexane .

Instrumental Method: Chiral GC-MS

To distinguish (R)-hydroprene from (S)-hydroprene, a standard non-polar column (like DB-5) is insufficient. A cyclodextrin-based chiral phase is required.

Gas Chromatography Parameters[5][6][7]

-

Instrument: Agilent 7890B GC (or equivalent).

-

Column: Rt-βDEXsa (Restek) or Chirasil-β-Val (Agilent).

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode, 250°C. Purge flow 50 mL/min at 1.0 min.

-

Oven Program:

-

Initial: 60°C (hold 1 min).

-

Ramp 1: 20°C/min to 160°C.

-

Ramp 2: 1°C/min to 180°C (Critical slow ramp for chiral resolution).

-

Ramp 3: 30°C/min to 230°C (hold 5 min to bake out).

-

Mass Spectrometry Parameters[7][10][11][12]

-

Detector: Single Quadrupole MS (e.g., Agilent 5977).

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Acquisition Mode: SIM (Selected Ion Monitoring) .

-

Rationale: SIM drastically lowers the Limit of Detection (LOD) compared to Full Scan, essential for environmental trace analysis.

-

| Ion Type | m/z | Purpose |

| Quantifier | 69 | Base peak (isoprene fragment), high abundance. |

| Qualifier 1 | 41 | Allylic fragment, confirmation. |

| Qualifier 2 | 266 | Molecular Ion (M+). Weak but highly specific. |

| Qualifier 3 | 101 | Characteristic ester fragment. |

Method Validation & Quality Control

Enantiomeric Resolution

Before running samples, inject a racemic standard (50:50 mix).

-

Requirement: Baseline separation between (R) and (S) peaks.

-

Identification: (S)-Hydroprene typically elutes after (R)-Hydroprene on β-cyclodextrin columns, but this must be confirmed by injecting a pure (S)-standard (e.g., Gentrol technical grade).

Linearity and Sensitivity[11]

-

Calibration: 5-point curve (5 - 500 ng/mL) of (R)-hydroprene.

-

Internal Standard: Use Hydroprene-d9 or Phenanthrene-d10 to correct for injection variability.

-

LOD/LOQ: Expected LOQ is ~0.5 µg/kg (ppb) in soil and 0.05 µg/L in water using SIM mode.

Matrix Effects

Environmental matrices often suppress ionization.

-

Protocol: Use Matrix-Matched Calibration . Prepare standards by spiking blank soil/water extracts rather than pure solvent. This compensates for signal enhancement/suppression effects.

Results Interpretation

The following logic tree guides the interpretation of the chiral chromatogram.

Caption: Decision tree for interpreting chiral GC-MS data of hydroprene residues.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5282198, S-Hydroprene. Retrieved from [Link]

-

U.S. Environmental Protection Agency (2021). Methoprene, Kinoprene, and Hydroprene Interim Registration Review Decision.[7] Regulations.gov. Retrieved from [Link]

-

Oregon State University (2021). Hydroprene Technical Fact Sheet. National Pesticide Information Center. Retrieved from [Link]

-

Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A. Retrieved from [Link]

-

University of Hertfordshire (2026). Pesticide Properties DataBase (PPDB): Hydroprene. Retrieved from [Link]

Sources

- 1. Understanding S-Hydroprene: A Closer Look at Its Toxicity and Environmental Impact - Oreate AI Blog [oreateai.com]

- 2. S-Hydroprene | C17H30O2 | CID 5282198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Portable gas chromatography–mass spectrometry method for the in-field screening of organic pollutants in soil and water at pollution incidents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

Troubleshooting & Optimization

Technical Support Center: Improving Chiral Resolution of Hydroprene Isomers on HPLC Columns

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the chiral resolution of hydroprene isomers. Hydroprene is a widely used insect growth regulator, acting as a juvenile hormone mimic to disrupt the development of pests.[1][2][3] Structurally, hydroprene is a chiral molecule, existing as a mixture of enantiomers.[1][4] Research has shown that the biological activity resides primarily in the (S)-enantiomer, making the accurate separation and quantification of these isomers critical for efficacy studies, quality control, and regulatory compliance.[1][5]

This guide provides in-depth, experience-driven advice in a question-and-answer format to help you overcome common challenges in separating hydroprene enantiomers using High-Performance Liquid Chromatography (HPLC).

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis of a successful chiral separation strategy for hydroprene.

Q1: What are the isomers of hydroprene and why is their separation critical?

Hydroprene possesses a chiral center, meaning it exists as a pair of non-superimposable mirror images called enantiomers, specifically (S)-hydroprene and (R)-hydroprene.[1][5] In many biological systems, including target insects, the three-dimensional arrangement of a molecule dictates its ability to interact with receptors. For hydroprene, the (S)-enantiomer is the most biologically active form.[1] Therefore, separating the enantiomers is essential to:

-

Assess Efficacy: Accurately determine the concentration of the active isomer.

-

Ensure Quality: Control the enantiomeric ratio in manufactured batches.

-

Meet Regulatory Standards: Regulatory bodies increasingly require characterization of stereoisomeric composition for pesticides and pharmaceuticals.[6]

Q2: What is the fundamental principle for separating enantiomers like hydroprene via HPLC?

Enantiomers have identical physical properties (e.g., boiling point, solubility) in a non-chiral environment, making them impossible to separate on standard achiral HPLC columns. The solution is to introduce another chiral entity to create a diastereomeric interaction.[7] In modern HPLC, this is most commonly achieved by using a Chiral Stationary Phase (CSP) .[8] A CSP is a column packing material that is itself chiral. When the racemic hydroprene mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. Because these complexes have different energies and stabilities, one enantiomer is retained longer than the other, resulting in separation.[7]

Q3: Which type of Chiral Stationary Phase (CSP) is most effective for hydroprene and similar compounds?

While several types of CSPs exist, polysaccharide-based CSPs are the most versatile and widely successful for a broad range of chiral compounds, including those with structures similar to hydroprene.[7][8] These columns typically use derivatives of cellulose or amylose coated or immobilized on a silica support. The helical structure of the polysaccharide polymer creates "chiral pockets" or grooves where analyte molecules can interact.[7] The separation mechanism relies on a combination of hydrogen bonding, π-π interactions, and steric hindrance to differentiate between the enantiomers.[9]

For initial screening, columns like Chiralpak® AD, Chiralcel® OD, or their immobilized equivalents (IA, IB, etc.) are excellent starting points.[8]

Q4: What are the typical mobile phase modes for chiral separations on polysaccharide columns?

Polysaccharide CSPs are highly versatile and can be used in several mobile phase modes. The choice of mode dramatically alters the interactions between the analyte and the CSP, and thus the selectivity.[10][11]

-

Normal Phase (NP): This is often the most successful mode for polysaccharide columns. It uses a non-polar solvent like n-hexane or heptane mixed with a polar modifier, typically an alcohol (e.g., isopropanol, ethanol). This mode promotes hydrogen bonding interactions crucial for chiral recognition.

-

Reversed Phase (RP): Uses aqueous mobile phases mixed with organic solvents like acetonitrile or methanol. While less common for initial screening on traditional coated polysaccharide columns, modern immobilized CSPs show excellent stability and performance in RP mode.[8]

-

Polar Organic Mode (PO): This mode uses 100% polar organic solvents, such as methanol, ethanol, or acetonitrile, sometimes with additives. It can be very effective for compounds that have poor solubility in normal-phase solvents.[10]

Section 2: Systematic Troubleshooting Guide

Even with the right column, achieving baseline resolution can be challenging. This guide addresses specific experimental issues in a problem-solution format.

Problem: Complete Lack of Separation Between Hydroprene Enantiomers

This is a common starting point in method development. It indicates that the chosen conditions do not provide any chiral recognition.

-

Potential Cause 1: Inappropriate Chiral Stationary Phase (CSP)

-

Causality: Chiral recognition is highly specific. The shape and electronic properties of hydroprene may not be compatible with the chiral selector of the chosen CSP. No single CSP can separate all enantiomers.

-

Solution: Systematic Column Screening. The most effective approach is to screen a set of complementary CSPs. A recommended starting kit includes columns with different selectors, such as amylose and cellulose derivatives (e.g., Chiralpak® AD and Chiralcel® OD). Screen these columns using a standard set of mobile phases.[8]

-

-

Potential Cause 2: Incorrect Mobile Phase Mode or Composition

-

Causality: The mobile phase dictates which intermolecular forces dominate the interaction. For example, in normal phase, the alcohol modifier competes with the analyte for hydrogen bonding sites on the CSP. If the alcohol concentration is too high, it can completely disrupt the interactions needed for chiral recognition, causing the enantiomers to elute together.

-

Solution: Screen Different Mobile Phase Modes. If normal phase (e.g., Hexane/Isopropanol) yields no separation, try switching to a different alcohol modifier like ethanol, which can offer different selectivity.[8] If that fails, and you are using an immobilized column, switch to a different mode entirely, such as reversed-phase or polar organic mode.

-

Problem: Poor Resolution (Resolution, Rs < 1.5)

You see two peaks, but they are not fully separated (baseline resolution is typically defined as Rs ≥ 1.5). This is a problem of optimization.

-

Potential Cause 1: Sub-optimal Mobile Phase Composition

-

Causality: In normal phase, the type and concentration of the alcohol modifier are the most powerful tools for optimizing resolution. Less polar alcohols (like isopropanol) are stronger solvents than more polar ones (like ethanol) in this context. Reducing the concentration of the alcohol modifier generally increases retention and can improve resolution, but may also lead to peak broadening.[12][13]

-

Solution: Fine-tune the Modifier.

-

Change Alcohol Type: If using isopropanol (IPA), try ethanol (EtOH). Ethanol often provides different selectivity and can sometimes resolve enantiomers that co-elute with IPA.

-

Adjust Modifier Concentration: Systematically decrease the percentage of the alcohol modifier in the mobile phase (e.g., from 10% to 5% to 2%). This increases the interaction time with the CSP, often enhancing resolution.

-

-

| Modifier (in n-Hexane) | Typical Starting % | Expected Impact on Resolution (vs. IPA) | Expected Impact on Retention Time |

| Isopropanol (IPA) | 10-20% | Baseline | Shorter |

| Ethanol (EtOH) | 10-20% | May offer different selectivity | Longer |

| n-Butanol | 5-10% | Can further enhance selectivity | Much Longer |

-

Potential Cause 2: Non-ideal Column Temperature

-

Causality: Chiral separation is a thermodynamic process governed by differences in enthalpy (ΔΔH°) and entropy (ΔΔS°) of binding between the enantiomers and the CSP. Lowering the temperature often increases the stability difference of the diastereomeric complexes, leading to higher selectivity and better resolution.[14][15][16] However, this is not universal; sometimes, increasing the temperature can improve efficiency and peak shape, leading to a net gain in resolution.[17]

-

Solution: Conduct a Temperature Study. Analyze the sample at a range of temperatures (e.g., 15°C, 25°C, 35°C, 45°C) using a column thermostat. Plot the resolution (Rs) versus temperature to find the optimum. Be aware that decreasing temperature will increase system backpressure.[18]

-

-

Potential Cause 3: Flow Rate is Too High

-

Causality: The interactions that lead to chiral separation are kinetic processes. If the flow rate is too high, the analytes may not have sufficient time to interact optimally with the CSP, leading to reduced efficiency and poor resolution.[18][19]

-

Solution: Reduce the Flow Rate. Decrease the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min or 0.5 mL/min). This will increase analysis time but often provides a significant improvement in resolution.

-

Problem: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can compromise resolution and make integration for quantification inaccurate.

-

Potential Cause 1: Column Overload

-

Causality: Injecting too much sample mass can saturate the active sites on the CSP, leading to peak fronting.

-

Solution: Reduce Sample Concentration. Dilute your sample by a factor of 5 or 10 and re-inject.

-

-

Potential Cause 2: Inappropriate Sample Solvent

-

Causality: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause localized disruption of the chromatographic process at the column inlet, leading to distorted peaks.

-

Solution: Match Sample Solvent to Mobile Phase. Ideally, dissolve your sample directly in the mobile phase. If solubility is an issue, use the weakest possible solvent that will fully dissolve the sample.

-

-

Potential Cause 3: Unwanted Secondary Interactions

-

Causality: Although hydroprene is a neutral molecule, impurities or degradants in the sample might be acidic or basic. These can interact strongly with the silica support or the CSP, causing peak tailing.

-

Solution: Use Mobile Phase Additives. For neutral compounds like hydroprene, this is less common. However, if you suspect acidic or basic interferences, adding a small amount (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) or a base like diethylamine (DEA) to the mobile phase can mask active sites and improve peak shape.[18][20] Use additives with caution as they can alter selectivity.

-

Problem: Irreproducible Retention Times or Resolution

Inconsistent results from one injection to the next make a method unreliable.

-

Potential Cause 1: Insufficient Column Equilibration

-

Causality: Polysaccharide CSPs can take a long time to equilibrate with a new mobile phase. The chiral selector may slowly change its conformation in response to the solvent, leading to drifting retention times.

-

Solution: Increase Equilibration Time. When changing mobile phase composition, flush the column with at least 10-20 column volumes. For some CSPs, a stable baseline may not indicate full chiral equilibration; allow the column to run for an extended period (30-60 minutes or longer) before injecting samples.[11]

-

-

Potential Cause 2: Mobile Phase Instability

-

Causality: Volatile solvents like hexane can evaporate over time, changing the ratio of the mobile phase and affecting retention and resolution.

-

Solution: Prepare Fresh Mobile Phase. Prepare mobile phase daily and keep the reservoir bottles capped to minimize evaporation.

-

-

Potential Cause 3: Temperature Fluctuations

-

Causality: As discussed, temperature has a significant effect on selectivity. Fluctuations in ambient lab temperature can cause retention times to shift if a column thermostat is not used.[16]

-

Solution: Use a Column Thermostat. Always control the column temperature using a reliable column oven or heater/chiller. This is critical for robust and reproducible methods.

-

Section 3: Key Experimental Protocols

Protocol 1: A Systematic Approach to Chiral Method Development

This protocol provides a logical workflow for developing a new chiral separation method for hydroprene from scratch.

Objective: To achieve baseline separation (Rs ≥ 1.5) of hydroprene enantiomers.

Materials:

-

Chiral HPLC Columns: Chiralpak® AD-H and Chiralcel® OD-H (or equivalent)

-

Solvents (HPLC Grade): n-Hexane, Isopropanol (IPA), Ethanol (EtOH)

-

Racemic hydroprene standard (approx. 1 mg/mL dissolved in mobile phase)

Methodology:

-

Initial Column & Mobile Phase Screening:

-

Install the Chiralpak® AD-H column.

-

Equilibrate the column with 90:10 (v/v) n-Hexane/IPA at 1.0 mL/min until the baseline is stable. Use a column temperature of 25°C.

-

Inject the hydroprene standard.

-

Repeat the injection using 90:10 (v/v) n-Hexane/EtOH as the mobile phase.

-

Switch to the Chiralcel® OD-H column and repeat the screening with both mobile phases.

-

-

Evaluation of Screening Results:

-

Analyze the four resulting chromatograms.

-

Select the column and mobile phase combination that shows the best "hit"—either partial or full separation.

-

If no separation is observed on any column, consider a different class of CSP or a different mobile phase mode (e.g., polar organic).

-

-

Optimization of the Best Condition:

-

Using the best column/modifier combination, systematically adjust the alcohol percentage. Decrease the concentration in steps (e.g., from 10% to 8%, 5%, 2%) to maximize resolution.

-

Once the mobile phase is optimized, investigate the effect of temperature. Test at 15°C, 25°C, and 35°C to see if resolution improves.

-

Finally, if needed, reduce the flow rate (e.g., to 0.7 mL/min) to further enhance separation.

-

-

Final Method:

-

Document the final optimized conditions: CSP, mobile phase composition, flow rate, and temperature.

-

Caption: A logical workflow for chiral method development.

Protocol 2: Column Regeneration for Polysaccharide-Based CSPs

If you observe a loss of resolution or an increase in backpressure over time, the column may be contaminated. This protocol can help restore performance.[21]

Warning: This procedure is intended for immobilized polysaccharide CSPs (e.g., Chiralpak IA/IB/IC etc.). For traditional coated CSPs (e.g., Chiralcel OD-H), do not use harsh solvents like THF or DMF as they can permanently damage the column. Always consult the manufacturer's instructions.

Methodology:

-

Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

-

Flush with Isopropanol (IPA): Flush the column in the forward direction with 100% IPA for 20 column volumes.

-

Strong Solvent Wash (Immobilized Columns Only):

-

Reverse the column direction.

-

Flush with Tetrahydrofuran (THF) or Dimethylformamide (DMF) at a low flow rate (e.g., 0.2 mL/min) for 2-3 hours. This is highly effective at removing strongly adsorbed contaminants.[21]

-

-

Rinse:

-

Flush with 100% Ethanol for 20 column volumes to remove the strong solvent.

-

Flush with 100% IPA for 20 column volumes.

-

-

Re-equilibrate:

-

Return the column to the forward direction.

-

Equilibrate thoroughly with your mobile phase until the baseline and pressure are stable. This may take several hours.[9]

-

Section 4: Advanced Concepts

The Mechanism of Chiral Recognition on Polysaccharide CSPs

Understanding the mechanism helps in making rational decisions during method development. The derivatized polysaccharide polymer forms a helical structure, creating a complex chiral environment. An incoming analyte, like hydroprene, attempts to fit into the "chiral pockets" of this structure.

The separation occurs because one enantiomer can achieve a more stable, lower-energy fit than the other. This "fit" is a result of multiple, simultaneous interactions:

-

Hydrogen Bonds: Between polar groups on the analyte and the carbamate derivatives on the CSP.

-

π-π Interactions: Between aromatic rings (if present) and the phenyl groups of the CSP.

-

Steric Hindrance: One enantiomer may be physically hindered from approaching the interaction sites as closely as the other.

The mobile phase modifier (alcohol) plays a key role by competing for hydrogen bonding sites, thus modulating the strength and selectivity of these interactions.

Caption: Chiral recognition on a polysaccharide CSP.

References

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

-

Chiral HPLC Method Development. I.B.S. Analytical. [Link]

-

Hydroprene (Ref: OMS 1696). AERU, University of Hertfordshire. [Link]

-

Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined. LCGC International. [Link]

-

The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. [Link]

-

Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

-

The Chiral Notebook. Daicel Chiral Technologies. [Link]

-

Hydroprene | C17H30O2 | CID 5372477. PubChem, National Institutes of Health. [Link]

-

The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate. [Link]

-

Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics. ResearchGate. [Link]

-

Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

-

hydroprene. Wikidata. [Link]

-

CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]

-

Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]

-

Chiral mobile phase additives in HPLC enantioseparations. PubMed, National Institutes of Health. [Link]

-

hydroprene data sheet. Compendium of Pesticide Common Names. [Link]

-

Hydroprene | C17H30O2 | CID 5372477. PubChem, National Institutes of Health. [Link]

-

Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scientific Research Publishing. [Link]

-

Testing Conventional Wisdom for Polysaccharide Chiral HPLC Columns. Phenomenex. [Link]

-

How Does Column Temperature Affect HPLC Resolution?. Chrom Tech, Inc. [Link]

-

Design, synthesis, and biological evaluation of insect hormone agonists. Proceedings of the National Academy of Sciences. [Link]

-

Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

-

Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. SciSpace. [Link]

-

The Comparison of Juvenile Hormone and Transcriptional Changes between Three Different Juvenile Hormone Analogs Insecticides on Honey Bee Worker Larval's Development. MDPI. [Link]

-

A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags. PLOS One. [Link]

-

Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology. PMC, National Institutes of Health. [Link]

-

HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

-

Unique peptidic agonists of a juvenile hormone receptor with species-specific effects on insect development and reproduction. Proceedings of the National Academy of Sciences. [Link]

Sources

- 1. Hydroprene (Ref: OMS 1696) [sitem.herts.ac.uk]

- 2. Design, synthesis, and biological evaluation of insect hormone agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hydroprene - Wikidata [wikidata.org]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]

- 10. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]

- 11. bioanalysis-zone.com [bioanalysis-zone.com]

- 12. researchgate.net [researchgate.net]

- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chromtech.com [chromtech.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. m.youtube.com [m.youtube.com]

- 20. chiraltech.com [chiraltech.com]

- 21. chiraltech.com [chiraltech.com]

Technical Support Center: Minimizing (R)-Hydroprene Impurities in (S)-Hydroprene Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-hydroprene. As an insect growth regulator that mimics juvenile hormones, the biological activity of hydroprene is primarily associated with the (S)-enantiomer.[1][2] Consequently, minimizing the presence of the (R)-hydroprene impurity is critical for ensuring product efficacy and meeting regulatory standards. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis and purification.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues related to the presence of (R)-hydroprene impurities. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Issue 1: Low Enantiomeric Excess (ee) Detected in the Crude Product

You've completed your synthesis of (S)-hydroprene, but the initial analysis of the crude reaction mixture by chiral chromatography indicates a lower than expected enantiomeric excess.

Potential Causes and Investigative Steps:

-

Racemization During Synthesis: Certain reaction conditions can promote the loss of stereochemical integrity.[3]

-

Troubleshooting:

-

Temperature Control: Are there any steps in your synthesis where the temperature may have exceeded the stability range for your chiral intermediates? Exothermic reactions or improper heating can lead to racemization. Review your reaction profiles and ensure stringent temperature control, particularly during workup and purification steps.

-

pH Extremes: Exposure to strong acids or bases can catalyze racemization.[4] Analyze the pH of your reaction and workup solutions. If harsh conditions are necessary, consider minimizing the exposure time or exploring milder reagents.

-

Solvent Effects: The polarity of the solvent can influence the stability of chiral intermediates. Investigate if the solvent system used in any step could be contributing to racemization. Sometimes, a switch to a less polar or aprotic solvent can mitigate this issue.

-

Catalyst Choice: If using a chiral catalyst, ensure its activity and selectivity are not compromised.[5][6] Verify the catalyst's purity and loading. Consider if byproducts from the reaction could be interfering with the catalyst's performance.

-

-

-

Suboptimal Chiral Induction: The asymmetric step in your synthesis may not be as effective as anticipated.

-

Troubleshooting:

-

Reagent Purity: The enantiomeric purity of your chiral starting materials or catalysts is paramount.[7] Verify the enantiomeric excess of these critical inputs using appropriate analytical techniques.

-

Reaction Kinetics: Asymmetric reactions are often sensitive to reaction time and the rate of reagent addition. Re-evaluate the optimal reaction time to ensure you are not observing product erosion due to prolonged reaction times or side reactions.

-

Ligand or Auxiliary Modification: If employing a chiral ligand or auxiliary, consider if its structure is optimal for your specific substrate. Minor structural modifications to the ligand can sometimes lead to significant improvements in enantioselectivity.[6]

-

-

Visualizing the Troubleshooting Workflow for Low Enantiomeric Excess:

Caption: Troubleshooting workflow for low enantiomeric excess.

Issue 2: Difficulty in Separating (R)- and (S)-Hydroprene Enantiomers

Your analytical or preparative chiral chromatography method is showing poor resolution between the (R)- and (S)-hydroprene peaks, making accurate quantification and purification challenging.

Potential Causes and Investigative Steps:

-

Suboptimal Chromatographic Conditions: The chosen chiral stationary phase (CSP) and mobile phase are not providing adequate separation.

-

Troubleshooting:

-

Column Screening: A systematic screening of different types of chiral columns is often necessary.[8][9] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are a good starting point due to their broad applicability.[10]

-

Mobile Phase Optimization:

-

Normal Phase vs. Reversed Phase: Evaluate both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) conditions. The choice will depend on the CSP and the properties of hydroprene.

-

Modifiers/Additives: Small amounts of additives like acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) can significantly impact peak shape and resolution, particularly for compounds with ionizable groups.

-

Flow Rate and Temperature: Optimize the flow rate and column temperature to improve separation efficiency. Lower flow rates and sub-ambient temperatures can sometimes enhance resolution.

-

-

-

-

Co-elution with Other Impurities: Non-chiral impurities in your sample may be co-eluting with one or both of the hydroprene enantiomers, leading to peak distortion and inaccurate integration.

-

Troubleshooting:

-

Achiral Purification: Perform a preliminary purification step using standard achiral chromatography (e.g., silica gel column chromatography) to remove non-chiral impurities before attempting chiral separation.

-

Detector Wavelength: If using UV detection, ensure the chosen wavelength maximizes the signal for hydroprene while minimizing the signal from co-eluting impurities. A diode array detector can be invaluable for assessing peak purity.

-

-

Data Presentation: Comparison of Chiral Separation Techniques

| Technique | Advantages | Disadvantages | Best Suited For |

| Chiral HPLC | High resolution and versatility, well-established methods.[10][11] | Higher cost of chiral columns and solvents, column degradation.[11] | Both analytical quantification and preparative separation. |

| Chiral SFC | Faster separations, lower solvent consumption, cost-effective for preparative scale.[11][12] | Higher initial instrument cost, solubility issues with highly polar analytes.[11] | Preparative-scale purification of moderately polar compounds. |

| Chiral GC | High efficiency and sensitivity for volatile compounds.[10][13] | Requires analytes to be volatile or derivatized. | Analysis of volatile chiral compounds or those that can be easily derivatized. |

Issue 3: Inaccurate Quantification of (R)-Hydroprene Impurity

You have achieved separation of the enantiomers, but you are not confident in the accuracy of the percentage of the (R)-hydroprene impurity reported by your analytical method.

Potential Causes and Investigative Steps:

-

Non-linear Detector Response: The detector response may not be linear across the concentration range of the major (S)-enantiomer and the minor (R)-enantiomer impurity.

-

Troubleshooting:

-

Calibration Curve: Prepare a series of standards with varying ratios of (S)- and (R)-hydroprene and inject them to construct a calibration curve. This will verify the linearity of the detector response for both enantiomers.

-

Response Factor: Determine the response factor for each enantiomer if they differ significantly. The peak area of the impurity should be corrected using this factor for accurate quantification.

-

-

-

Integration Errors: Improper integration of the small (R)-hydroprene peak can lead to significant errors in the calculated percentage.

-

Troubleshooting:

-

Baseline Definition: Ensure that the baseline is correctly drawn and is not influenced by tailing from the major (S)-hydroprene peak.

-

Integration Parameters: Manually review and adjust the integration parameters (e.g., peak width, threshold) to ensure the small impurity peak is accurately integrated.

-

-

Experimental Protocol: Chiral HPLC Analysis of Hydroprene Enantiomers

Objective: To determine the enantiomeric purity of a synthesized (S)-hydroprene sample.

Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., a polysaccharide-based column)

-

HPLC-grade solvents (e.g., n-hexane, isopropanol)

-

(S)-hydroprene sample

-

Racemic hydroprene standard

Procedure:

-

Sample Preparation: Dissolve a small amount of the (S)-hydroprene sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

System Equilibration: Equilibrate the chiral HPLC column with the mobile phase (e.g., 98:2 n-hexane:isopropanol) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Injection of Racemic Standard: Inject the racemic hydroprene standard to determine the retention times of the (R)- and (S)-enantiomers and to confirm the resolution of the method.

-

Sample Analysis: Inject the prepared (S)-hydroprene sample solution into the HPLC system and record the chromatogram.

-

Data Analysis:

-

Identify the peaks corresponding to the (S)- and (R)-hydroprene enantiomers based on the retention times obtained from the racemic standard.

-

Integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100

-

Visualizing the Analytical Workflow:

Caption: Workflow for chiral HPLC analysis.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary sources of (R)-hydroprene contamination in an enantioselective synthesis of (S)-hydroprene?

The primary sources of (R)-hydroprene contamination are typically:

-